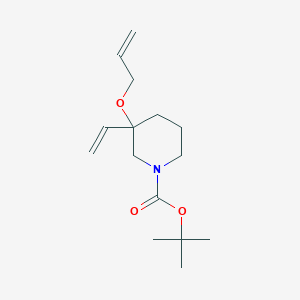

Tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the official name being tert-butyl 3-(allyloxy)-3-vinyl-1-piperidinecarboxylate. This nomenclature reflects the structural hierarchy beginning with the tert-butyl ester moiety, followed by the substitution pattern on the piperidine ring. The compound belongs to the broader class of piperidine carboxylates, specifically those containing nitrogen-protecting groups commonly employed in synthetic organic chemistry.

The Chemical Abstracts Service has assigned the registry number 1065075-83-3 to this compound, providing a unique identifier for database searches and regulatory purposes. The molecular descriptor code MFCD11100937 further classifies this compound within chemical databases, facilitating cross-referencing across different chemical information systems. The International Union of Pure and Applied Chemistry classification places this compound within the category of tertiary carbamates due to the presence of the tert-butoxycarbonyl protecting group on the piperidine nitrogen.

Alternative naming conventions include the descriptor "3-ethenyl-3-(prop-2-en-1-yloxy)piperidine-1-carboxylic acid tert-butyl ester," which emphasizes the individual functional group components. This systematic approach to nomenclature ensures precise identification of the compound's structural features and facilitates accurate communication within the scientific community.

Molecular Formula and Structural Isomerism

The molecular formula C₁₅H₂₅NO₃ represents the precise atomic composition of tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate, with a calculated molecular weight of 267.37 daltons. This formula indicates a significant degree of unsaturation due to the presence of multiple double bonds within the vinyl and allyl functional groups, as well as the carbonyl carbon of the carbamate ester linkage.

| Molecular Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₅NO₃ | |

| Molecular Weight | 267.37 g/mol | |

| Unsaturation Index | 3 | Calculated |

| Heavy Atom Count | 19 | Calculated |

The structural framework consists of a six-membered piperidine ring bearing two distinct substituents at the 3-position: an allyloxy group (prop-2-en-1-yloxy) and a vinyl group (ethenyl). The nitrogen atom of the piperidine ring carries a tert-butoxycarbonyl protecting group, which serves to modulate the reactivity of the nitrogen center during synthetic transformations.

Conformational analysis reveals that the compound can adopt multiple three-dimensional arrangements due to rotation around single bonds, particularly those connecting the allyl and vinyl substituents to the piperidine ring. The presence of both electron-donating (allyloxy) and electron-withdrawing (vinyl) groups at the same carbon center creates unique electronic properties that influence the compound's reactivity profile. The quaternary carbon center at position 3 of the piperidine ring represents a significant structural feature that prevents conformational interconversion through ring inversion, thus fixing the spatial arrangement of the substituents.

Crystallographic Data and Conformational Analysis

Current literature does not provide extensive crystallographic data for this compound, likely due to the compound's liquid state at ambient conditions. The physical properties indicate a density of 1.0 ± 0.1 grams per cubic centimeter and a predicted boiling point of 331.0 ± 42.0 degrees Celsius at 760 millimeters of mercury. These parameters suggest that the compound exists as a moderately viscous liquid under standard laboratory conditions.

| Physical Property | Value | Conditions |

|---|---|---|

| Density | 1.0 ± 0.1 g/cm³ | 25°C |

| Boiling Point | 331.0 ± 42.0°C | 760 mmHg |

| Flash Point | 154.0 ± 27.9°C | Standard conditions |

| Vapor Pressure | 0.0 ± 0.7 mmHg | 25°C |

The conformational analysis of this compound reveals significant flexibility due to the multiple rotatable bonds present in the structure. The polarizability value of 30.3 ± 0.5 × 10⁻²⁴ cubic centimeters indicates substantial electronic delocalization capabilities, particularly around the conjugated vinyl and allyl systems. The tert-butyl protecting group adopts a characteristic tetrahedral geometry, creating steric hindrance that influences the overall molecular shape and reactivity patterns.

The allyloxy substituent introduces additional conformational complexity through rotation around the carbon-oxygen bond, allowing for different spatial orientations relative to the piperidine ring plane. Similarly, the vinyl group can adopt coplanar or orthogonal orientations depending on electronic and steric factors. These conformational preferences play crucial roles in determining the compound's chemical behavior and potential interactions with other molecular systems.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound relies primarily on nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry techniques. The International Chemical Identifier string InChI=1S/C15H25NO3/c1-6-11-18-15(7-2)9-8-10-16(12-15)13(17)19-14(3,4)5/h6-7H,1-2,8-12H2,3-5H3 provides detailed connectivity information that correlates with expected spectroscopic signatures.

Nuclear magnetic resonance analysis reveals characteristic signal patterns corresponding to the various structural components. The tert-butyl group typically appears as a singlet in proton nuclear magnetic resonance spectroscopy around 1.4-1.5 parts per million, integrating for nine protons. The vinyl protons are expected to appear in the downfield region between 5.0-6.0 parts per million, showing characteristic coupling patterns for alkene systems. The allyl group produces a complex multiplet pattern with the terminal alkene protons appearing around 5.1-5.9 parts per million and the methylene protons around 4.6 parts per million.

| Functional Group | ¹H Nuclear Magnetic Resonance (ppm) | Multiplicity |

|---|---|---|

| tert-Butyl | 1.4-1.5 | Singlet (9H) |

| Vinyl protons | 5.0-6.0 | Multiple patterns |

| Allyl CH₂ | ~4.6 | Complex multiplet |

| Piperidine CH₂ | 2.5-4.0 | Multiple patterns |

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through characteristic chemical shifts for each carbon environment. The carbonyl carbon of the carbamate group typically resonates around 155-160 parts per million, while the quaternary tert-butyl carbon appears around 79-83 parts per million. The vinyl and allyl carbons exhibit characteristic chemical shifts in the 110-140 parts per million region, depending on their specific electronic environments.

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 267, corresponding to the calculated molecular weight. Fragmentation patterns typically show loss of the tert-butyl group (57 mass units) and subsequent breakdown of the piperidine ring system. The base peak often corresponds to stable carbocation fragments formed through elimination of the allyloxy or vinyl substituents. These spectroscopic data collectively provide comprehensive structural confirmation and enable monitoring of synthetic transformations involving this compound.

Properties

IUPAC Name |

tert-butyl 3-ethenyl-3-prop-2-enoxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3/c1-6-11-18-15(7-2)9-8-10-16(12-15)13(17)19-14(3,4)5/h6-7H,1-2,8-12H2,3-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRGCCFSHYNJSQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(C=C)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

The initial step often involves the synthesis of tert-butyl 3-oxoazetidine-1-carboxylate or tert-butyl 3-oxo-piperidine-1-carboxylate, which serves as a key intermediate.

- Typical Reaction: Nucleophilic addition of methylmagnesium bromide or methylmagnesium chloride to Boc-protected azetidinone or piperidinone.

- Conditions: Low temperature (0 to 20 °C), inert atmosphere (argon or nitrogen), reaction times ranging from 1 to 18 hours.

- Yields: High yields reported (up to 99%) for these steps, indicating efficient conversion to the hydroxy-substituted intermediates.

Introduction of Allyloxy Group

The allyloxy substituent is introduced through an etherification reaction, typically by reacting the hydroxy intermediate with allyl bromide or allyl chloride under basic conditions.

- Reagents: Allyl halides, base (e.g., potassium carbonate or sodium hydride).

- Solvent: Aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

- Conditions: Room temperature to mild heating (20–50 °C), inert atmosphere.

- Purification: Column chromatography to isolate the allyloxy-substituted product.

Introduction of Vinyl Group

The vinyl group at the 3-position is generally introduced via elimination or vinylation reactions:

- Method: Dehydration of hydroxy intermediates or coupling reactions with vinyl reagents.

- Conditions: Acidic or basic catalysis depending on the route, controlled temperature (0–50 °C).

- Catalysts: Transition metal catalysts (e.g., palladium complexes) may be used for vinylation.

- Yields: Moderate to good yields (typically 70–85%) are reported for vinylation steps.

Representative Reaction Scheme and Data Table

Experimental Insights and Optimization

- Inert Atmosphere: Most steps require an inert atmosphere (argon or nitrogen) to prevent oxidation or moisture interference.

- Temperature Control: Precise temperature regulation is critical, especially in Grignard and vinylation steps, to avoid side reactions.

- Purification: Silica gel chromatography is the preferred method for isolating the target compound with high purity.

- Reaction Monitoring: Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress.

Summary of Research Findings

- The preparation of tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate is a multi-step process involving Grignard addition, etherification, and vinylation reactions.

- High yields are achievable in early steps (up to 99%), while subsequent functionalizations typically yield 70–85%.

- Reaction conditions such as temperature, atmosphere, and reagent purity significantly impact the overall efficiency.

- Purification by column chromatography is essential to obtain the compound in high purity suitable for further applications.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy and vinyl groups.

Reduction: Reduction reactions can also occur, potentially converting the vinyl group to an ethyl group.

Substitution: The allyloxy and vinyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group may yield an aldehyde or carboxylic acid, while reduction of the vinyl group may produce an ethyl-substituted piperidine.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: It may serve as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

Biology:

Biomolecular Studies: The tert-butyl group can be used as a probe in NMR studies of macromolecular complexes.

Medicine:

Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of new pharmaceuticals.

Industry:

Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate exerts its effects depends on its specific application. In catalytic reactions, it may act as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, the tert-butyl group can serve as a probe, providing insights into the structure and dynamics of macromolecular complexes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate can be contextualized by comparing it to analogous piperidine and pyrrolidine derivatives. Below is a detailed analysis:

Structural Analogues with Allyl/Oxygen Substituents

- tert-Butyl 4-allyl-4-hydroxypiperidine-1-carboxylate (CAS: 203662-51-5):

- Features a hydroxyl group and allyl substituent at the 4-position.

- The hydroxyl group enhances polarity and hydrogen-bonding capacity, making it suitable for solubility-driven applications. However, the absence of a vinyl group limits its use in conjugation or cycloaddition reactions compared to the target compound .

- tert-Butyl 3-allyl-4-oxopyrrolidine-1-carboxylate (CAS: 120871-73-0):

- Contains a pyrrolidine ring with a ketone at the 4-position.

- The ketone enables nucleophilic additions (e.g., Grignard reactions), while the allyl group offers similar reactivity to the target compound. However, the pyrrolidine ring’s smaller size alters steric and electronic properties, affecting substrate compatibility in catalytic processes .

Derivatives with Sulfonamide/Amino Substituents

- tert-Butyl (3R)-3-methanesulfonamidopiperidine-1-carboxylate (CAS: 1002359-93-4):

- Substituted with a methanesulfonamide group at the 3-position.

- The sulfonamide group increases hydrogen-bond acceptor capacity, enhancing binding affinity in enzyme inhibition studies. Unlike the target compound, it lacks unsaturated groups (allyl/vinyl), limiting its utility in click chemistry or polymer synthesis .

- tert-Butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}piperidine-1-carboxylate: Features a nitro-pyrimidinylamino substituent. This electron-deficient aromatic system facilitates interactions with biological targets (e.g., kinase inhibitors). However, the bulky dibenzylamino group reduces solubility and complicates synthetic scalability compared to the allyloxy-vinyl motif .

Functionalized Piperidines with Carbamoyl Groups

- tert-Butyl (S)-2-(((S)-1-(allyloxy)-3-(4-fluorophenyl)-1-oxopropan-2-yl)carbamoyl)piperidine-1-carboxylate (Lab-ID: NJS218):

- Combines an allyloxy group with a fluorophenyl carbamoyl side chain.

- The fluorophenyl group enhances lipophilicity and metabolic stability, making it advantageous in pharmacokinetic optimization. However, the carbamoyl linkage introduces hydrolytic instability under acidic conditions, unlike the robust Boc-protected vinylpiperidine .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

Tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate (TBAVPC) is a compound that has attracted interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C₁₃H₁₉NO₃

Molecular Weight: 241.33 g/mol

IUPAC Name: this compound

The compound features a piperidine ring substituted with both allyloxy and vinyl groups, which may contribute to its biological activity by influencing receptor interactions and biochemical pathways.

The biological activity of TBAVPC can be attributed to its ability to interact with various biological targets. Similar compounds have been shown to affect neurotransmitter systems, particularly those related to dopamine and serotonin pathways. The presence of the piperidine moiety suggests potential interactions with receptors such as:

- Dopamine receptors

- Serotonin receptors

- Muscarinic acetylcholine receptors

These interactions may lead to downstream effects on signaling pathways involved in mood regulation, cognition, and motor control.

Antiviral Activity

Preliminary studies indicate that TBAVPC exhibits antiviral properties. Compounds with structural similarities have been reported to inhibit viral replication by interfering with viral entry or replication processes. For instance, research has shown that similar piperidine derivatives can inhibit the replication of viruses such as influenza and HIV by targeting viral proteins essential for their life cycle.

Anti-inflammatory Effects

Anti-inflammatory activity is another notable aspect of TBAVPC. Compounds featuring piperidine structures have demonstrated the ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This could make TBAVPC a candidate for further investigation in inflammatory diseases .

Anticancer Properties

The anticancer potential of TBAVPC is supported by studies indicating that related compounds can induce apoptosis in cancer cells. Mechanisms may involve the activation of caspases or inhibition of cell proliferation pathways, such as the PI3K/Akt/mTOR pathway. Research has highlighted the efficacy of piperidine derivatives in various cancer models, suggesting that TBAVPC could be further explored for its therapeutic applications in oncology .

Research Findings and Case Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.